1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
Description
The compound 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring an ethyl group at position 1, a methyl group at position 4 of the pyrazole ring, and an isopropyl-substituted pyrazole moiety linked via a methylene bridge. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and interactions with biological targets such as kinases and receptors .
The ethyl and methyl groups on the primary pyrazole ring could influence steric hindrance and electronic effects, modulating binding affinity in target interactions.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
UVLVKHQRGIXEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Amination: Finally, the amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing potential as an antibacterial agent. The compound's ability to interact with specific molecular targets may modulate biological pathways, leading to therapeutic effects against infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Applications in Medicinal Chemistry
The compound's unique structure allows it to act on various biological targets, making it suitable for:
- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for further drug development.
- Pharmacological Research : Ongoing studies are exploring its mechanisms of action and efficacy in preclinical models.
Industrial Applications
The synthesis of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves several key steps optimized for larger-scale production. Techniques such as continuous flow reactors are employed to enhance yield and purity while minimizing reaction times. This optimization is crucial for industrial applications, where cost-effectiveness and scalability are essential.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Synthetic Yield : The target compound’s synthesis may face challenges similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield ), where steric hindrance from cyclopropyl or isopropyl groups reduces reaction efficiency.
Thermal Stability : Melting points for pyrazole derivatives range from 104–131°C, influenced by substituent polarity and crystallinity. The target compound’s ethyl and isopropyl groups may lower its melting point compared to nitro- or trifluoromethyl-containing analogs .
Functional Comparisons
- Antimicrobial Activity: While the target compound’s activity is unknown, 1,3,4-thiadiazole-pyrazole hybrids (e.g., derivatives in ) exhibit potent antimicrobial effects against E. coli and C. albicans (MIC values <10 µg/mL) . The target’s lack of electron-withdrawing groups (e.g., nitro or trifluoromethyl) may reduce such activity.
- Kinase Inhibition : Pyrazole-pyrrole carboxamides (e.g., compound 41 in ) show kinase inhibitory activity via hydrogen bonding with ATP-binding pockets . The target compound’s tertiary amine may facilitate similar interactions.
Notes
- Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : Higher yields in simpler hybrids (e.g., 53.08% for Compound 7 ) contrast with lower yields in bulkier derivatives (e.g., 17.9% ), emphasizing steric effects.
- Therapeutic Potential: The target’s tertiary amine and pyrazole core align with bioactive scaffolds in kinase inhibitors and antimicrobial agents, warranting further investigation .
Biological Activity
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The compound's unique structure, featuring ethyl, methyl, and propan-2-yl groups, contributes to its distinctive chemical properties. The following table summarizes its structural features:
| Feature | Description |
|---|---|
| Chemical Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 246.31 g/mol |
| Functional Groups | Pyrazole ring, amine group, alkyl substituents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: Achieved by the condensation of hydrazine with a suitable carbonyl compound.
- Alkylation: The pyrazole ring is alkylated using ethyl and methyl halides in the presence of strong bases.
- Introduction of Propan-2-yl Group: Utilizes propan-2-yl halides under similar conditions to incorporate the propan-2-yl group at the desired position.
Antimicrobial Properties
Research indicates that 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study evaluating similar pyrazole derivatives showed that certain compounds displayed notable antibacterial activity at concentrations as low as 1 μg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. This potential was highlighted in studies where pyrazole derivatives were shown to inhibit cyclooxygenases (COX) and other inflammatory mediators .
The biological activity of this compound is believed to result from its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various therapeutic effects, including reduced inflammation and microbial inhibition.
Study on Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine. The results indicated that this compound exhibited comparable activity against Staphylococcus aureus and Escherichia coli when tested using the agar disc-diffusion method .
Anti-inflammatory Evaluation
In another investigation focused on anti-inflammatory effects, compounds similar to 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine were assessed for their ability to inhibit COX enzymes. Results showed that some derivatives significantly reduced prostaglandin E2 production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing pyrazole-3-amine derivatives, and how can reaction conditions be optimized for higher yields?
- Answer : A common approach involves coupling reactions using Cs₂CO₃ as a base and CuBr as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient elution chromatography (e.g., ethyl acetate/hexane). Yield optimization requires precise stoichiometry of reactants (e.g., 1:1.2 molar ratio of halide to amine) and controlled temperature to minimize side reactions. For example, a 17.9% yield was achieved for a structurally similar pyrazole-3-amine derivative using these conditions .
Q. How can spectroscopic techniques (¹H/¹³C NMR, HRMS) validate the structural integrity of 1-ethyl-4-methyl-N-substituted pyrazoles?
- Answer : Key NMR signals include:
- ¹H NMR : δ 8.87 ppm (pyridyl proton), δ 3.85 ppm (N–CH₂– group), and δ 1.38 ppm (ethyl/methyl protons).
- ¹³C NMR : Peaks at δ 104–107 ppm (pyrazole C3/C4 carbons) and δ 20–25 ppm (alkyl carbons).
HRMS (ESI) should confirm the molecular ion ([M+H]+) with <2 ppm error. For instance, HRMS data for a related compound showed m/z 215 ([M+H]+), aligning with theoretical calculations .
Q. What purification strategies are recommended for isolating pyrazole-3-amine derivatives with high purity?
- Answer : Sequential liquid-liquid extraction (e.g., HCl wash to remove unreacted amines) followed by column chromatography (silica gel, 0–100% ethyl acetate in hexane) effectively isolates the target compound. Crystallization from ethanol (95%) is used for final purification, yielding solids with >98% purity (validated by HPLC) .
Advanced Research Questions
Q. How do substituent effects on the pyrazole ring influence bioactivity, and what computational tools predict these interactions?
- Answer : Substituents like ethyl, methyl, and isopropyl groups modulate electron density and steric bulk, affecting binding to targets (e.g., enzymes or receptors). DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO/LUMO gaps), while molecular docking (AutoDock Vina) assesses steric compatibility. For example, 4-methyl substitution enhances hydrophobic interactions in antimicrobial assays .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?
- Answer : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Validate results using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
